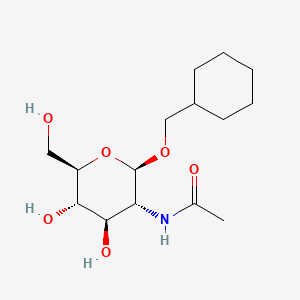
cyclohexylmethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexylmethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a complex organic compound with a molecular formula of C15H27NO6 . This compound belongs to the class of glycosides, which are molecules where a sugar is bound to another functional group via a glycosidic bond. It is structurally characterized by the presence of a cyclohexylmethyl group attached to the 2-acetamido-2-deoxy-beta-D-glucopyranoside moiety.
Méthodes De Préparation
The synthesis of cyclohexylmethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-beta-D-glucopyranose with cyclohexylmethyl alcohol. The reaction is usually catalyzed by an acid or a base to facilitate the formation of the glycosidic bond . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pH, and the use of specific catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Cyclohexylmethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Applications De Recherche Scientifique
Cyclohexylmethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of glycosylation processes and the role of glycosides in biological systems.
Mécanisme D'action
The mechanism of action of cyclohexylmethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The compound can act as a substrate or inhibitor, modulating the activity of these enzymes and affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Cyclohexylmethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can be compared with other similar compounds such as:
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: This compound has a similar structure but with a methyl group instead of a cyclohexylmethyl group.
2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide: This compound contains an azide group, which makes it useful in click chemistry reactions.
2-Acetamido-2-deoxy-beta-D-glucopyranosylamine: This compound has an amino group, which can participate in different types of chemical reactions compared to the cyclohexylmethyl derivative.
This compound stands out due to its unique cyclohexylmethyl group, which can impart different physical and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C15H27NO6 |
|---|---|
Poids moléculaire |
317.38 g/mol |
Nom IUPAC |
N-[(2R,3R,4R,5S,6R)-2-(cyclohexylmethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h10-15,17,19-20H,2-8H2,1H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1 |
Clé InChI |
ZYHQMRNILDNVCD-KJWHEZOQSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2CCCCC2)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OCC2CCCCC2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


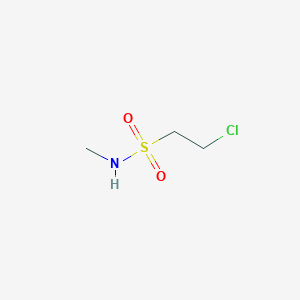


![6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid](/img/structure/B13466401.png)
![[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13466406.png)
![[8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B13466409.png)
![2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13466411.png)
![2-Methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13466414.png)
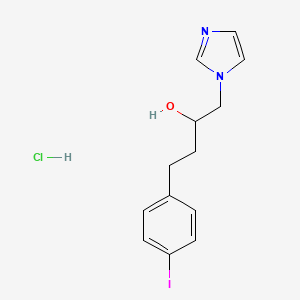
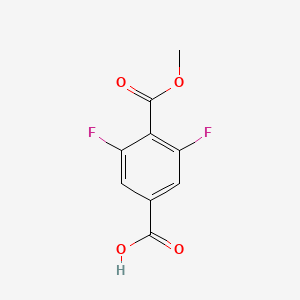
![tert-butyl N-{[6-(hydroxymethyl)piperidin-2-yl]methyl}carbamate](/img/structure/B13466437.png)
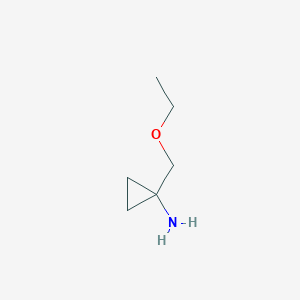
![4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride](/img/structure/B13466447.png)

